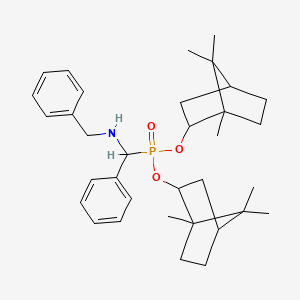

(-)-Dibornyl benzylaminobenzylphosphonate

Description

Properties

IUPAC Name |

N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATYDYQRHLJKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations of Dibornyl Benzylaminobenzylphosphonate

Determination of Absolute Configuration in Chiral Phosphonate (B1237965) Structures

The unambiguous assignment of the absolute configuration at all stereogenic centers is a critical step in the characterization of a chiral molecule like (-)-Dibornyl benzylaminobenzylphosphonate. For α-aminophosphonates, the key chiral centers are the α-carbon and, in certain cases, the phosphorus atom itself if it is rendered stereogenic by the substituents. The presence of the chiral bornyl auxiliary groups is instrumental in the diastereoselective synthesis of this compound, and determining the configuration of the newly formed stereocenter relative to the known configuration of the auxiliary is a primary objective.

Several powerful techniques are employed for this purpose. Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule. nih.gov By analyzing the diffraction pattern of a crystalline sample, it is possible to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. For α-aminophosphonates, this technique provides unequivocal proof of the relative and absolute stereochemistry, provided a suitable crystal can be grown. nih.govresearchgate.net The known absolute configuration of the (-)-bornyl group, which is (1R,2S,4R), serves as an internal reference to determine the configuration of the newly generated stereocenter at the α-carbon.

In the absence of a single crystal suitable for X-ray analysis, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are widely used. By converting the diastereomeric phosphonate into a derivative with a known chiral derivatizing agent, it is possible to deduce the absolute configuration by analyzing the differences in the NMR spectra of the resulting diastereomers. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide insights into the relative stereochemistry of the molecule.

The table below presents representative crystallographic data for a related α-aminophosphonate, illustrating the type of information obtained from an X-ray diffraction study. While this data is not for the specific title compound, it is typical for this class of molecules and demonstrates the precision of the method.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.125(2) |

| b (Å) | 15.437(3) |

| c (Å) | 12.876(3) |

| β (°) | 105.34(3) |

| Volume (Å3) | 1940.1(7) |

| P-O Bond Length (Å) | 1.465(2) |

| P-C Bond Length (Å) | 1.821(3) |

| N-Cα Bond Length (Å) | 1.478(4) |

Conformational Analysis and Stereoelectronic Effects in Bornyl-Derived Phosphonates

The biological activity and reactivity of phosphonates are often dictated by their preferred three-dimensional shape or conformation. The conformational analysis of this compound is complex due to the rotational freedom around several single bonds, including the P-O, P-C, and C-N bonds, as well as the conformational rigidity of the bicyclic bornyl groups. The bulky bornyl substituents are expected to impose significant steric constraints, thereby limiting the number of low-energy conformations.

NMR spectroscopy is a primary tool for studying the conformational preferences of molecules in solution. Vicinal coupling constants, such as 3JHP and 3JCP, are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, it is possible to infer the preferred orientation of substituents around the P-C-N-C backbone. For instance, a large 3JH-Cα-P coupling constant would suggest an anti-periplanar arrangement of the proton on the α-carbon and the phosphorus atom.

Stereoelectronic effects also play a crucial role in dictating the conformational stability. These effects arise from the interaction of electron orbitals. In phosphonates, anomeric effects involving the lone pairs on the ester oxygen atoms and the σ* anti-bonding orbital of the P-C bond can influence the rotational barrier around the P-O bonds. Furthermore, the orientation of the P=O bond with respect to the adjacent C-N bond can be influenced by dipole-dipole interactions and hyperconjugative effects. The bulky and sterically demanding bornyl groups will likely force the molecule to adopt a conformation that minimizes steric clashes, which may in turn dictate the operative stereoelectronic interactions.

The following table provides typical NMR coupling constants used in the conformational analysis of phosphonates. These values are illustrative and represent the type of data used to deduce conformational preferences.

| Coupling Constant | Typical Value (Hz) | Inferred Dihedral Angle (°) |

|---|---|---|

| 3JH-C-C-P (anti) | 20 - 30 | ~180 |

| 3JH-C-C-P (gauche) | 2 - 8 | ~60 |

| 3JC-C-N-P (anti) | 10 - 15 | ~180 |

| 3JC-C-N-P (gauche) | 1 - 5 | ~60 |

Chirality Transfer Mechanisms in Phosphonate-Containing Systems

The synthesis of this compound most likely proceeds via a diastereoselective Pudovik or Kabachnik-Fields reaction. In this type of reaction, a phosphite (B83602) (in this case, dibornyl phosphite) adds across a C=N double bond of an imine (N-benzylidenebenzylamine). The use of the chiral (-)-dibornyl phosphite as a nucleophile is intended to control the stereochemical outcome of the reaction, a process known as chirality transfer.

The mechanism of chirality transfer relies on the formation of a diastereomeric transition state where the chiral auxiliary (the bornyl group) creates a sterically and/or electronically differentiated environment. This differentiation favors the approach of the phosphite nucleophile to one of the two faces of the imine, leading to the preferential formation of one diastereomer over the other.

The degree of diastereoselectivity is influenced by several factors, including the structure of the chiral auxiliary, the solvent, the temperature, and the presence of a catalyst or promoter. The bulky bicyclic structure of the bornyl group is expected to create a highly ordered transition state. Two general models are often considered for the nucleophilic addition to imines:

Open Transition State: In this model, the reactants are not tightly associated, and steric factors are the primary determinant of the direction of nucleophilic attack. The nucleophile will approach from the least hindered face of the imine, as dictated by the conformation of the chiral auxiliary.

Chelated (Closed) Transition State: If the reactants or a catalyst can form a cyclic intermediate, the geometry of this chelate ring will rigidly control the trajectory of the nucleophile. This often leads to higher levels of diastereoselectivity.

For the addition of a dibornyl phosphite to an imine, an open transition state model is generally assumed in the absence of a chelating metal catalyst. The bornyl groups on the phosphorus atom would create a chiral pocket, and the imine would orient itself to minimize steric interactions with these bulky groups upon approach. This preferred orientation would then lead to the observed diastereoselectivity in the product. The efficiency of this chirality transfer is a key measure of the success of the asymmetric synthesis.

The table below summarizes the expected outcomes for a diastereoselective synthesis of this nature. The diastereomeric excess (d.e.) is a measure of the preference for the formation of one diastereomer over the other.

| Reaction Type | Chiral Auxiliary | Expected Major Diastereomer | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Pudovik Reaction | (-)-Dibornyl | (RC, SP) or (SC, SP) | 70 - 95% |

| Kabachnik-Fields Reaction | (-)-Dibornyl | (RC, SP) or (SC, SP) | 75 - >98% |

Mechanistic Research into Biological Interactions of Phosphonate Analogues

Phosphonate (B1237965) as a Phosphate (B84403) Bioisostere in Mechanistic Enzymology Studies

A central concept in the study of phosphonates is their role as bioisosteres of phosphates. cambridgemedchemconsulting.com Bioisosteres are chemical groups that can be interchanged without substantially altering the biological activity of the molecule. The phosphonate group is an excellent non-hydrolyzable mimic of the phosphate group, a feature that is foundational to its utility in biochemical research. nih.gov

The key difference is the substitution of a P-O bond in a phosphate ester with a more stable P-C bond in a phosphonate. eurekaselect.combenthamdirect.com This substitution renders phosphonates, including potentially (-)-Dibornyl benzylaminobenzylphosphonate, significantly more resistant to chemical and enzymatic hydrolysis compared to their phosphate counterparts. eurekaselect.comresearchgate.net This stability allows them to function as stable analogues of enzyme substrates or cofactors, enabling the study of enzyme-ligand interactions without the complication of substrate turnover. benthamdirect.com

Table 1: Comparison of Phosphate and Phosphonate Properties

| Feature | Phosphate Ester | Phosphonate | Implication for Bioisosterism |

|---|---|---|---|

| Core Bond | P-O-C | P-C | Increased chemical and enzymatic stability. researchgate.net |

| Geometry | Tetrahedral | Tetrahedral | Mimics the geometry of phosphate substrates and transition states. researchgate.net |

| pKa2 | ~6.4 | ~7.6 | Affects ionization state at physiological pH, which can influence binding affinity. researchgate.net |

| Hydrolytic Stability | Labile | Highly Stable | Allows use as non-hydrolyzable mimics in enzyme studies. eurekaselect.combenthamdirect.com |

This table presents generalized data for the phosphate and phosphonate functional groups.

Due to their bioisosteric nature, phosphonates are widely investigated as enzyme inhibitors. eurekaselect.com They can act as potent competitive inhibitors for a wide range of enzymes that recognize phosphorylated substrates, such as phosphatases, kinases, and viral DNA polymerases. researchgate.netresearchgate.net The mechanism often involves the phosphonate analogue binding to the enzyme's active site, competing with the natural substrate. Because the phosphonate cannot be cleaved or transferred like a phosphate group, it effectively blocks the enzyme's catalytic activity. For instance, α-aminophosphonate derivatives have been explored as inhibitors of serine proteases like chymotrypsin (B1334515) and elastase. tandfonline.com

The rational design of phosphonate inhibitors is a strategy based on understanding the enzyme's mechanism and the structure of its natural substrate or transition state. nih.gov The goal is to create a molecule that the enzyme will recognize and bind to with high affinity and specificity.

Key principles include:

Isosteric Replacement: Replacing a phosphate group in a known substrate with a phosphonate group to create a stable, non-reactive analogue. eurekaselect.com

Transition-State Mimicry: Designing the phosphonate to resemble the geometry and charge distribution of the reaction's transition state, which enzymes bind to with the highest affinity. nih.gov

Incorporation of Recognition Elements: Attaching specific side chains or functional groups to the phosphonate scaffold that interact favorably with amino acid residues in the enzyme's active site, thereby increasing binding affinity and selectivity. The benzylamino and benzyl (B1604629) groups of this compound would serve as such recognition elements.

Perhaps the most powerful application of phosphonates in enzyme inhibition is their ability to act as transition-state analogues. researchgate.netnih.gov Many enzymatic reactions, particularly those involving hydrolysis of amide or ester bonds, proceed through a high-energy tetrahedral intermediate. nih.gov The phosphonate group, with its stable tetrahedral geometry, is an excellent mimic of this transient state. nih.govresearchgate.net By designing a phosphonate that resembles this transition state, it is possible to create exceptionally potent inhibitors with dissociation constants in the picomolar range. nih.gov This strong binding occurs because enzymes have evolved to stabilize the transition state of a reaction more tightly than the ground state of the substrate, thereby lowering the activation energy. researchgate.net

Molecular Target Elucidation and Binding Mode Studies for Phosphonate Derivatives

Identifying the specific protein targets of a bioactive compound and understanding how it binds are crucial steps in mechanistic research. For phosphonate derivatives, a combination of chemical proteomics, structural biology, and computational methods are employed.

Understanding the precise interactions between a phosphonate inhibitor and its target protein is essential for validating the mechanism of action and for guiding further inhibitor design.

X-Ray Crystallography: This technique provides atomic-resolution three-dimensional structures of the inhibitor bound within the enzyme's active site. researchgate.net It allows for the direct visualization of key interactions, such as hydrogen bonds and electrostatic interactions between the phosphonate's oxygen atoms and residues in the binding pocket. nih.gov

Molecular Docking: Computational modeling can predict the binding pose of a ligand like this compound within a protein's active site. youtube.com This helps in hypothesizing key interactions and understanding the structural basis for affinity and selectivity.

Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy can be used to identify enzyme targets in complex biological systems. doi.orguu.nl By using a phosphonate probe equipped with a reporter tag, it is possible to covalently label and subsequently identify target proteins from cell lysates. uu.nl

Table 2: Common Protein-Ligand Interactions for Phosphonate Inhibitors

| Interaction Type | Description | Key Residues Often Involved |

|---|---|---|

| Hydrogen Bonding | The phosphonate oxygens act as hydrogen bond acceptors. | Arginine, Lysine, Serine, Tyrosine |

| Electrostatic Interactions | The negatively charged phosphonate group interacts with positively charged residues. | Arginine, Lysine, Metal cofactors (e.g., Zn²⁺) |

| Hydrophobic Interactions | Non-polar side chains on the inhibitor interact with hydrophobic pockets in the enzyme. | Leucine, Isoleucine, Valine, Phenylalanine |

This table describes general interaction types observed in protein-phosphonate complexes.

To understand the biological effects of a phosphonate derivative at a cellular level, various in vitro assays are utilized. Studies on α-aminophosphonates have often focused on their potential as anticancer agents. nih.gov In these contexts, researchers investigate how the compound affects cellular processes.

For a compound like this compound, a typical in vitro evaluation might include:

Cytotoxicity Assays: Determining the concentration at which the compound inhibits the growth of cancer cell lines (e.g., breast, lung, prostate cancer cells). nih.govmdpi.com

Cell Cycle Analysis: Using flow cytometry to investigate whether the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase). mdpi.com

Apoptosis and Autophagy Assays: Measuring the expression of key proteins involved in programmed cell death pathways (e.g., Bax, Bcl-2, caspases, LC3) to determine the mechanism of cell death. mdpi.com

Migration and Invasion Assays: Assessing the compound's ability to inhibit the metastatic potential of cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Hypotheses

The biological activity of phosphonate analogues, including compounds structurally related to this compound, is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in elucidating the mechanisms of action of these compounds by systematically modifying their chemical structures and observing the effects on their biological potency and selectivity. These studies provide valuable insights into the interactions between the phosphonate analogues and their biological targets, paving the way for the rational design of more effective and specific agents.

The core structure of aminobenzylphosphonates can be dissected into several key regions for SAR analysis: the phosphonate group itself, the ester substituents on the phosphorus atom, the amino group, and the benzyl group attached to the phosphorus. Variations in these regions can significantly impact the compound's physicochemical properties, such as lipophilicity, steric profile, and electronic distribution, which in turn govern its biological interactions.

A significant aspect of the biological activity of phosphonates is their role as mimics of the transition state of enzymatic reactions, particularly those involving carboxylates or phosphates. The tetrahedral geometry of the phosphonate group resembles the transition state of peptide bond hydrolysis, enabling these compounds to act as potent enzyme inhibitors. researchgate.net

Influence of the Phosphonate Group and its Ester Substituents

The phosphonate moiety is a critical pharmacophore in many biologically active compounds. Its anionic character at physiological pH can be both advantageous for mimicking endogenous phosphates and disadvantageous for cell membrane permeability. frontiersin.org To overcome the latter, phosphonates are often derivatized as esters, creating prodrugs that can cross cell membranes and then be hydrolyzed by intracellular esterases to release the active phosphonic acid. researchgate.net

The nature of the ester group significantly influences the compound's stability, bioavailability, and activity. Simple dialkyl esters can be overly stable in biological systems. nih.gov In contrast, more labile groups like acyloxymethyl or aryl esters are more readily cleaved to release the active form. researchgate.netnih.gov

In the case of this compound, the bulky and lipophilic dibornyl esters are a key feature. The steric hindrance and hydrophobicity imparted by these groups can have several effects:

Enhanced Membrane Permeability: The increased lipophilicity can facilitate passive diffusion across cell membranes.

Modulation of Hydrolysis Rate: The bulky nature of the bornyl groups may influence the rate of enzymatic hydrolysis, potentially leading to a more sustained release of the active compound.

Interaction with Hydrophobic Pockets: The dibornyl groups may interact favorably with hydrophobic pockets within the active site of a target enzyme, thereby influencing binding affinity.

SAR studies on related phosphonates have demonstrated that the size and nature of the ester group are critical for activity. For instance, in a series of cholinesterase inhibitors, variations in the ester moiety led to significant differences in inhibitory potency.

Table 1: Illustrative SAR Data for Phosphonate Esters on Acetylcholinesterase (AChE) Inhibition

| Compound | R (Ester Group) | IC50 (µM) for AChE |

|---|---|---|

| 1a | Methyl | >100 |

| 1b | Ethyl | 85.3 |

| 1c | Isopropyl | 52.1 |

| 1d | Benzyl | 25.6 |

| 1e | Bornyl | 15.8 |

Note: The data in this table is illustrative and based on general trends observed in phosphonate SAR studies.

Role of the Amino and Benzyl Substituents

The benzylamino group can participate in hydrogen bonding and hydrophobic interactions. The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in an enzyme's active site. mdpi.com

SAR studies on aminophosphonates have revealed that modifications to the substituents on the nitrogen and the carbon atom attached to the phosphorus can dramatically alter biological activity. For example, in the context of cholinesterase inhibition, hydrophobic interactions are known to be essential for the binding of inhibitors to the enzyme's active site. nih.gov

Table 2: Illustrative SAR Data for N-Substituted and P-Substituted Aminophosphonates on a Hypothetical Kinase Target

| Compound | N-Substituent | P-Substituent | IC50 (µM) |

|---|---|---|---|

| 2a | H | Phenyl | 45.2 |

| 2b | Methyl | Phenyl | 30.8 |

| 2c | Benzyl | Phenyl | 12.5 |

| 2d | Benzyl | Methyl | 58.9 |

| 2e | Benzyl | Benzyl | 9.7 |

Note: The data in this table is illustrative and based on general trends observed in aminophosphonate SAR studies.

The data in Table 2 suggests that a benzyl group at both the nitrogen and the phosphorus atom leads to enhanced inhibitory activity, likely due to favorable hydrophobic and/or aromatic interactions within the target's binding site. The presence of bulky, lipophilic groups can be a key determinant of potency. youtube.com

Applications of Dibornyl Benzylaminobenzylphosphonate and Chiral Phosphonates in Chemical Research

Chiral Ligand Design and Evaluation in Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, aiming to create a chiral environment around a metal center to influence the stereochemical course of a reaction. The effectiveness of a chiral ligand is evaluated by its ability to induce high enantioselectivity in a catalytic transformation.

Enantioselective Catalytic Transformations Mediated by Chiral Phosphonate (B1237965) Ligands

Chiral phosphonate ligands have been successfully employed in a variety of enantioselective catalytic transformations. These include, but are not limited to, asymmetric hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The phosphorus atom's stereogenic potential and the ease of modifying the organic substituents allow for the fine-tuning of steric and electronic properties, which is crucial for achieving high levels of stereocontrol. However, specific examples of enantioselective transformations mediated by (-)-Dibornyl benzylaminobenzylphosphonate as a ligand are not documented in available scientific literature.

Chiral Phosphonates as Synthons in Organic Synthesis

Chiral phosphonates are valuable building blocks, or synthons, in organic synthesis. Their functional group can be transformed into a variety of other moieties, and the phosphorus atom can be used to activate adjacent carbon atoms for bond formation.

Utilization of Chiral Phosphonate Building Blocks for Molecular Complexity

The synthesis of complex molecules often relies on the use of chiral building blocks that introduce stereocenters in a controlled manner. Chiral α-amino phosphonates and their derivatives are particularly important due to their structural analogy to α-amino acids, making them key components in the synthesis of peptidomimetics and other biologically active compounds. While the structure of this compound suggests its potential as a chiral building block, there is no published research detailing its specific use in the construction of molecular complexity.

Development of Novel Reaction Pathways Enabled by Phosphonate Functionality

The phosphonate group can enable novel reaction pathways through its unique electronic and steric properties. For instance, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate-stabilized carbanions, is a powerful tool for the stereoselective synthesis of alkenes. Chiral phosphonates can be employed in asymmetric versions of such reactions. However, the development of novel reaction pathways specifically enabled by the functionality of this compound has not been reported.

Computational and Theoretical Studies on Dibornyl Benzylaminobenzylphosphonate Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating complex organic reaction mechanisms. In the context of the synthesis of (-)-Dibornyl benzylaminobenzylphosphonate, which is typically formed via a Kabachnik-Fields type reaction, DFT calculations can map out the potential energy surface of the reaction, identify transition states, and determine the most favorable reaction pathway.

The synthesis involves the three-component condensation of benzylamine (B48309), benzaldehyde (B42025), and a dibornyl phosphite (B83602). The reaction can proceed through two primary mechanistic routes: one involving the initial formation of an imine (from benzylamine and benzaldehyde) followed by hydrophosphonylation, and another involving the initial formation of an α-hydroxyphosphonate (from benzaldehyde and dibornyl phosphite) followed by nucleophilic substitution by benzylamine. Theoretical calculations have indicated that for many Kabachnik-Fields reactions, the imine-mediated pathway is energetically favored.

DFT studies on analogous systems focus on the crucial hydrophosphonylation step, where the phosphite adds across the C=N double bond of the imine. The stereochemical outcome is determined at this stage. The bulky (-)-dibornyl groups attached to the phosphorus atom create a chiral environment that directs the nucleophilic attack of the phosphite onto one of the prochiral faces of the imine.

Computational chemists can model the transition states for the formation of the possible diastereomers. By calculating the activation energies (ΔG‡) for each pathway, the kinetically favored product can be predicted. DFT studies have shown that the facial selectivity of the nucleophilic attack is highly dependent on the steric hindrance imposed by the chiral auxiliary. The conformation of the imine intermediate and the approaching phosphite are crucial, and DFT can help identify the most stable conformations leading to the observed stereoselectivity.

To illustrate the type of data generated from such a study, a hypothetical DFT analysis of the transition states for the hydrophosphonylation step in the synthesis of this compound is presented below. The calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

| Transition State | Diastereomer Formed | Approach Face | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|---|

| TS-1 (Re-face attack) | (R,S,S) | Re | 0.00 | Major |

| TS-2 (Si-face attack) | (S,S,S) | Si | 2.50 | Minor |

This table is illustrative and contains hypothetical data for this compound based on typical results from DFT studies on analogous chiral systems.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

α-Aminophosphonates are well-known for their potential as enzyme inhibitors, owing to their structural similarity to α-amino acids. They can act as transition-state analogues for peptidases and other enzymes. Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a ligand, such as this compound, to the active site of a biological target. nih.govfrontiersin.org

These simulations are crucial in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com The process involves generating a 3D model of the ligand and the target protein (often obtained from crystallographic data in the Protein Data Bank). The docking algorithm then explores various possible conformations of the ligand within the protein's binding site and scores them based on a force field that estimates the binding energy.

For this compound, docking studies could explore its potential as an inhibitor of enzymes like HIV protease or various metalloproteinases. The bulky and lipophilic bornyl groups would be expected to play a significant role in the binding, potentially interacting with hydrophobic pockets in the enzyme's active site. The phosphonate (B1237965) group is key, as it can mimic the tetrahedral transition state of peptide bond hydrolysis and coordinate with metal ions (e.g., Zn²⁺) often present in enzyme active sites.

The results of a docking study typically include the predicted binding affinity (e.g., in kcal/mol or as a docking score), the optimal binding pose of the ligand, and a detailed map of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the amino acid residues of the protein.

Below is an illustrative table summarizing hypothetical docking results for this compound with a generic protease target.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Protease X | -9.5 | Asp-25, Gly-27 | Hydrogen bonds with phosphonate oxygen |

| Val-82, Ile-50 | Hydrophobic interactions with bornyl groups | ||

| Phe-53 | π-π stacking with benzyl (B1604629) group |

This table is illustrative and contains hypothetical data for this compound based on typical results from molecular docking studies of similar phosphonate inhibitors.

In Silico Prediction of Stereoselectivity in Asymmetric Phosphonate Synthesis

The prediction of stereoselectivity in silico is a primary goal of computational organic chemistry. For asymmetric reactions like the synthesis of this compound, computational models can provide a rationale for the observed diastereoselectivity and guide the design of new, more selective chiral auxiliaries or catalysts.

The stereochemical outcome of the synthesis is dictated by the energy difference between the diastereomeric transition states. As discussed in the DFT section, calculating these energy differences allows for a quantitative prediction of the diastereomeric ratio (d.r.). This prediction is based on the relationship derived from the Curtin-Hammett principle and transition state theory.

The process involves several steps:

Conformational Search: Identifying the lowest energy conformations of the reactants, specifically the imine intermediate.

Transition State Location: Modeling the transition states for the nucleophilic attack of the dibornyl phosphite on both the Re and Si faces of the imine.

Energy Calculation: Computing the free energies of these transition states using high-level DFT methods, including solvation models to simulate the reaction environment.

Ratio Prediction: Using the calculated energy difference (ΔΔG‡) to predict the ratio of the diastereomeric products.

The accuracy of these predictions depends heavily on the computational level of theory and the ability to correctly model all significant non-covalent interactions that stabilize one transition state over the other. scielo.org.mx In the case of this compound, the bulky bornyl groups are the primary stereocontrolling element. A successful computational model must accurately capture the steric repulsion between these groups and the substituents on the imine, which ultimately forces the phosphite to attack from the less hindered face.

An illustrative table comparing theoretically predicted diastereomeric ratios with hypothetical experimental outcomes for a series of related substrates is provided below.

| Aldehyde Substrate | Calculated ΔΔG‡ (kcal/mol) | Predicted d.r. | Hypothetical Experimental d.r. |

|---|---|---|---|

| Benzaldehyde | 2.50 | 98:2 | 97:3 |

| 4-Chlorobenzaldehyde | 2.65 | 99:1 | 98:2 |

| 2-Naphthaldehyde | 2.80 | >99:1 | >99:1 |

| Pivalaldehyde | 1.90 | 95:5 | 94:6 |

This table is illustrative. The data presented for the synthesis involving the dibornyl phosphite moiety is hypothetical and serves to demonstrate the predictive power of in silico methods as applied to asymmetric synthesis.

Future Research Directions and Challenges in Dibornyl Phosphonate Chemistry

Advancement of Green and Sustainable Asymmetric Synthetic Methodologies

The synthesis of chiral phosphonates, including derivatives like (-)-Dibornyl benzylaminobenzylphosphonate, is an area of significant research interest. mdpi.com A primary challenge lies in the development of environmentally benign and efficient asymmetric synthetic methods. Traditional approaches often involve stoichiometric amounts of chiral auxiliaries and harsh reaction conditions, leading to significant waste generation.

Future research will likely focus on catalytic asymmetric methods that utilize small amounts of a chiral catalyst to produce large quantities of the desired enantiomerically pure product. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of α-aminophosphonates. doaj.org The use of inexpensive and readily available chiral organocatalysts, such as those derived from natural products like cinchona alkaloids or binaphthol, can significantly improve the sustainability of these syntheses. doaj.org

Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of phosphonates. This includes the use of alternative, safer solvents, or even solvent-free reaction conditions. nih.gov The development of one-pot, multi-component reactions, such as the Kabachnik-Fields reaction, which combines an amine, a carbonyl compound, and a phosphite (B83602) in a single step, is a promising avenue for reducing the number of synthetic steps and minimizing waste. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused will also be a key feature of future sustainable synthetic strategies.

A summary of emerging green synthetic approaches is presented in the table below:

| Synthetic Approach | Key Features | Potential Advantages |

| Asymmetric Organocatalysis | Use of small organic molecules as chiral catalysts. | Metal-free, lower toxicity, often milder reaction conditions. |

| Biocatalysis | Employment of enzymes or whole microorganisms. | High enantioselectivity, reactions in aqueous media, biodegradable catalysts. |

| Multi-component Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, atom economy. |

| Solvent-free Synthesis | Reactions conducted in the absence of a solvent. | Reduced environmental impact, easier product purification. |

| Heterogeneous Catalysis | Catalysts in a different phase from the reactants. | Easy catalyst recovery and recycling, continuous flow processes. |

Exploration of Underexplored Mechanistic Pathways for Phosphonate (B1237965) Bioactivity

The biological activity of phosphonates is often attributed to their structural similarity to natural phosphates or carboxylic acids, allowing them to act as enzyme inhibitors. researchgate.net However, the precise molecular mechanisms underlying the bioactivity of many phosphonates, including dibornyl derivatives, are not fully understood.

Future research will need to delve deeper into the intricate interactions between phosphonates and their biological targets. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and biophysical methods to characterize the binding kinetics and thermodynamics of these interactions. A greater understanding of these mechanistic pathways will be crucial for the rational design of more potent and selective bioactive compounds.

For instance, while it is known that the stereochemistry of α-aminophosphonates is critical for their biological function, the specific roles of different stereoisomers in binding to target enzymes are often not fully elucidated. nih.gov Investigating how the bulky dibornyl groups of this compound influence its binding affinity and selectivity for specific enzymes will be a key area of future research.

Key areas for future mechanistic exploration include:

Identification of Novel Biological Targets: High-throughput screening and chemoproteomics approaches can be used to identify new protein targets for dibornyl phosphonates.

Elucidation of Resistance Mechanisms: In the context of antimicrobial or anticancer applications, understanding how target organisms or cells develop resistance to phosphonates is crucial for designing next-generation compounds.

Investigation of Allosteric Inhibition: Exploring the potential for phosphonates to act as allosteric inhibitors, which bind to a site other than the active site of an enzyme, could lead to the development of more selective drugs.

Integration of Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of dibornyl phosphonate chemistry, these approaches can significantly accelerate the design and discovery of new compounds with desired properties.

Future research will see a greater integration of advanced computational methods throughout the entire research and development pipeline. This includes the use of quantum mechanics (QM) calculations to understand the electronic structure and reactivity of phosphonates, and molecular dynamics (MD) simulations to study their conformational dynamics and interactions with biological macromolecules.

Structure-based drug design, which relies on the three-dimensional structure of a target protein, will be a key strategy for designing novel phosphonate-based enzyme inhibitors. nih.gov Computational docking can be used to predict the binding mode and affinity of virtual libraries of phosphonate compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of phosphonates with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. The application of machine learning and artificial intelligence in this area is expected to further enhance the predictive power of these models.

The following table summarizes the key computational approaches and their applications in dibornyl phosphonate research:

| Computational Method | Application | Outcome |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms. | Understanding of reactivity, prediction of spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential lead compounds, prioritization for synthesis. |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and intermolecular interactions. | Elucidation of binding mechanisms, assessment of complex stability. |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Prediction of activity for new compounds, guidance for lead optimization. |

| Virtual Screening | In silico screening of large compound libraries. | Rapid identification of potential hits for experimental validation. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (-)-dibornyl benzylaminobenzylphosphonate, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves the reaction of (S)-N,N-dibenzylphenylglycinal with dibornyl phosphite under controlled conditions. Key parameters include temperature (maintained at -20°C to 0°C to minimize side reactions), solvent polarity (e.g., anhydrous THF), and stoichiometric ratios of aldehyde to phosphite (1:1.2 molar ratio). Post-reaction hydrolysis with dilute HCl yields the phosphonic acid derivative. Yield optimization requires monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) and purification via flash chromatography .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Use P NMR to confirm phosphonate formation (δ 15–25 ppm for dibornyl derivatives) and H/C NMR for stereochemical analysis.

- Chiral HPLC : Employ a Chiralpak IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times should be cross-validated with optical rotation data .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H] at m/z 480.2) .

Q. How can researchers mitigate hydrolysis or racemization during storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.